molecular formula C6H8N2 B158447 2-Amino-6-methylpyridine CAS No. 1824-81-3

2-Amino-6-methylpyridine

Cat. No.: B158447
CAS No.: 1824-81-3
M. Wt: 108.14 g/mol
InChI Key: QUXLCYFNVNNRBE-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a colorless crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is also known as 6-Amino-2-picoline and has a molecular weight of 108.14 g/mol .

Mechanism of Action

Target of Action

2-Amino-6-methylpyridine is an important organic intermediate . It is used as a key precursor in the synthesis of inhibitors for the neurotrophic factor receptor TrkA . TrkA is a receptor tyrosine kinase that plays a crucial role in the nervous system, particularly in neuronal survival and differentiation.

Mode of Action

It is known to interact with its target, trka, leading to the inhibition of the receptor’s activity . This interaction can result in changes in cellular signaling pathways, potentially affecting cell survival and differentiation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role as a TrkA inhibitor . TrkA is involved in several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway. These pathways play critical roles in cell survival, proliferation, and differentiation. By inhibiting TrkA, this compound could potentially affect these downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as a TrkA inhibitor . By inhibiting TrkA, it could potentially affect cell survival and differentiation, particularly in neuronal cells. It has also been suggested that it may have antiproliferative effects against tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by factors such as temperature, pH, and light exposure. Its efficacy could be influenced by the presence of other substances in the body that could interact with it or affect its absorption, distribution, metabolism, or excretion .

Biochemical Analysis

Biochemical Properties

2-Amino-6-methylpyridine plays a role in biochemical reactions, particularly as a reagent in the identification of selective inhibitors for phosphatidylinositol 3-kinase

Molecular Mechanism

It’s known to be used in the synthesis of compounds with biological activity , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It’s known to be a reagent used in the identification of selective inhibitors for phosphatidylinositol 3-kinase , suggesting it may have some stability in laboratory settings.

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with ammonia in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Another method involves the reduction of 2-nitro-6-methylpyridine using hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its simplicity and high selectivity .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-nitro-6-methylpyridine. The process involves the use of a palladium or platinum catalyst and is carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both an amino group and a methyl group on the pyridine ring allows for unique reactivity and applications compared to other aminopyridines .

Properties

IUPAC Name

6-methylpyridin-2-amine
Source PubChem
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InChI

InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLCYFNVNNRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044860
Record name 6-Methylpyridin-2-amine
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Molecular Weight

108.14 g/mol
Source PubChem
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CAS No.

1824-81-3
Record name 2-Amino-6-methylpyridine
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Record name 2-Amino-6-methylpyridine
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Record name 2-Amino-6-methylpyridine
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Record name 2-Pyridinamine, 6-methyl-
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Record name 6-Methylpyridin-2-amine
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Record name 6-methyl-2-pyridylamine
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Record name 2-AMINO-6-METHYLPYRIDINE
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Synthesis routes and methods

Procedure details

The intermediate 2-amino-6-methylpyridine is prepared as follows: To a solution of 68 g. (0.63 mole) of 2-amino-6-methylpyridine in about 500 ml. of glacial acetic acid, cooled to 10°-15° C., is added a mixture of 170.2 g. (2.1 moles) of sodium thiocyanate suspended in about 570 ml. of glacial acetic acid. A solution containing 30.5 ml. of bromine in about 60 ml. of glacial acetic acid is then added, and the mixture is stirred at 10°-15° C. for 1 hour and then at 75°-80° C. for 1/2 hour. The solution is filtered, and the solvent is removed from the filtrate under reduced pressure. The residue is recrystallized from isopropyl alcohol containing activated charcoal. The 2-amino-5-methylthiazolo[4,5-b]pyridine thus obtained melts at 150°-160° C. The product is hydrolyzed by refluxing 8 g. of the material in 120 ml. of 20 percent aqueous sodium hydroxide solution for 6 hours. The resulting cloudy solution is filtered, and the filtrate is acidified and reduced to dryness. The residue is extracted with hot ligroin to yield 2-amino-6-methyl-3-pyridinethiol, melting at 133°-138° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-amino-6-methylpyridine?

A1: The molecular formula of this compound is C6H8N2, and its molecular weight is 108.14 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently utilize spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) [, , , , , , , ], nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) [, , , , , , , , ], and ultraviolet-visible spectroscopy (UV-Vis) [, , , , , , , ] to characterize this compound and its derivatives. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.

Q3: What is known about the stability and compatibility of this compound under various conditions?

A3: this compound exhibits stability across a range of conditions. It can be successfully incorporated into various materials, including polymers and metal complexes [, , , , , , , , ].

Q4: Has this compound demonstrated any catalytic properties in chemical reactions?

A4: Yes, this compound serves as a supporting ligand in various ruthenium carbonyl cluster complexes that exhibit catalytic activity in hydrogenation reactions [, , , , ]. Notably, these complexes have been shown to catalyze the hydrogenation of alkynes, such as diphenylacetylene, under relatively mild conditions.

Q5: What is the role of this compound in these ruthenium carbonyl cluster complexes?

A5: In these complexes, this compound typically acts as a face-capping ligand, coordinating to multiple ruthenium atoms through its nitrogen atoms [, , , , ]. This coordination mode contributes to the stability and reactivity of the cluster complexes, influencing their catalytic properties.

Q6: Have computational chemistry methods been employed to study this compound?

A6: Yes, density functional theory (DFT) calculations have been utilized to investigate various aspects of this compound, including its optimized structure, vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra [, ]. These calculations provide valuable insights into the electronic structure, bonding characteristics, and spectroscopic properties of the compound.

Q7: How do modifications to the structure of this compound influence its activity and properties?

A7: Research suggests that the position and nature of substituents on the pyridine ring can significantly impact the compound's coordination behavior, complex stability, and catalytic activity [, , , , , ]. For example, the presence of methyl groups at specific positions can influence the compound's reactivity towards electrophiles and its ability to form stable metal complexes.

Q8: What analytical methods are commonly employed for the determination of this compound in various matrices?

A8: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully applied for the quantification of this compound in complex mixtures, such as fermentation broth []. This method offers good sensitivity, selectivity, and reproducibility for the analysis of this compound.

Q9: Are there any other notable research areas involving this compound?

A9: this compound and its derivatives have been explored in various other research areas, including:

  • Crystal Engineering: Researchers have investigated the ability of this compound to form co-crystals with other molecules, such as 4-nitrophenol []. These studies provide insights into intermolecular interactions and crystal packing.
  • Synthesis of Heterocycles: This compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds, including thiazolidin-4-ones and 1,8-naphthyridines [, ]. These heterocycles hold potential applications in medicinal chemistry and materials science.

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